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Compound of Interest

Compound Name: Deschloro Dasatinib

Cat. No.: B569063

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and
characterization of Deschloro Dasatinib, a primary impurity of the multi-targeted kinase
inhibitor, Dasatinib. This guide details a plausible synthetic route adapted from established
Dasatinib syntheses, outlines rigorous characterization methodologies, and presents expected
analytical data in a structured format. The content is intended to support research, impurity
profiling, and drug development activities within the pharmaceutical industry.

Introduction

Dasatinib is a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases,
including the BCR-ABL fusion protein and SRC family kinases.[1][2] It is a cornerstone therapy
for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Acute
Lymphoblastic Leukemia (ALL).[2][3] During the synthesis and manufacturing of Dasatinib,
several process-related impurities can form. One such critical impurity is Deschloro Dasatinib
(also known as Dasatinib Impurity J or 2-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-
methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide).[4][5] This impurity lacks the
chlorine atom on the N-(2-chloro-6-methylphenyl) moiety of the parent molecule.
Understanding the synthesis and characterization of Deschloro Dasatinib is crucial for quality
control, impurity profiling, and ensuring the safety and efficacy of the final drug product.

This guide presents a logical synthetic pathway and detailed characterization protocols for
Deschloro Dasatinib, based on established literature for Dasatinib.
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Synthesis of Deschloro Dasatinib

The synthesis of Deschloro Dasatinib mirrors the established routes for Dasatinib, with the
key modification being the substitution of 2-chloro-6-methylaniline with 2-methylaniline (o-
toluidine) in the initial steps. The following workflow outlines a common and efficient synthetic
approach.

Logical Relationship of Starting Materials
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Caption: Key starting material difference between Dasatinib and Deschloro Dasatinib
synthesis.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from a known synthetic route for Dasatinib.[6] The core strategy
involves the formation of a key thiazole carboxamide intermediate, which is then coupled with
the pyrimidine core and finally with the piperazine side chain.

Step 1: Synthesis of N-(2-methylphenyl)-2-aminothiazole-5-carboxamide

» To a stirred solution of 2-methylaniline (o-toluidine) (1.0 eq) in a suitable aprotic solvent (e.g.,
Dichloromethane), add triethylamine (1.2 eq).

e Cool the mixture to 0-5 °C.
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Slowly add a solution of 2-chlorothiazole-5-carbonyl chloride (1.1 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

Upon completion, quench the reaction with water and extract the product with the organic
solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude intermediate. Purify via recrystallization or column
chromatography.

Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine

To a solution of the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent (e.g., THF or
DMF), add a strong base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.

Stir the mixture for 30 minutes.

Add 4,6-dichloro-2-methylpyrimidine (1.2 eq) and heat the reaction mixture to 80-90 °C for 6-
8 hours.[1]

Monitor the reaction progress by HPLC.

After completion, cool the reaction mixture and carefully quench with a saturated solution of
ammonium chloride.

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate to obtain the crude coupled product.

Step 3: Final Coupling with 1-(2-hydroxyethyl)piperazine

o Dissolve the crude product from Step 2 (1.0 eq) in a high-boiling point solvent like dioxane or
n-butanol.[6]
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e Add 1-(2-hydroxyethyl)piperazine (2.0 eq) and a non-nucleophilic base such as N,N-
Diisopropylethylamine (DIPEA) (3.0 eq).

e Reflux the mixture for 18-24 hours, monitoring by HPLC.
e Upon completion, cool the reaction mixture and concentrate under vacuum.

 Purify the resulting residue by column chromatography on silica gel to afford the final
product, Deschloro Dasatinib.

Synthesis Workflow Diagram
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Starting Materials:
- 2-Methylaniline
- 2-Chlorothiazole-5-carbonyl chloride

i

Step 1: Amide Formation
Solvent: DCM
Base: Triethylamine

Intermediate 1:
N-(2-methylphenyl)-2-aminothiazole-
5-carboxamide

Step 2: Nucleophlllc Substitution
Reagent: 4,6-dichloro-2-methylpyrimidine
Base: NaH

:

Intermediate 2:
Coupled Thiazole-Pyrimidine Core

:

Step 3: Final Coupling
Reagent: 1-(2-hydroxyethyl)piperazine
Solvent: Dioxane

Crude Deschloro Dasatinib

Purification
(Column Chromatography)

Pure Deschloro Dasatinib
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Caption: Experimental workflow for the multi-step synthesis of Deschloro Dasatinib.
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Summary of Reaction Data

The following table summarizes the expected inputs and outcomes for the synthesis. Yields
and purity are representative and may vary based on specific reaction conditions and

purification efficiency.

Parameter

Step 1: Amide
Formation

Step 2: Pyrimidine
Coupling

Step 3: Piperazine
Coupling

2-Methylaniline, 2-

Intermediate 1, 4,6-

Intermediate 2, 1-(2-

Key Reagents Chlorothiazole-5- dichloro-2- hydroxyethyl)piperazin

carbonyl chloride methylpyrimidine e

Dichloromethane )
Solvent Tetrahydrofuran (THF)  Dioxane

(DCM)

] ] Sodium Hydride
Base Triethylamine (TEA) DIPEA
(NaH)

Temperature 0 °C to Room Temp. 80-90 °C Reflux (~101 °C)
Typical Reaction Time  12-16 hours 6-8 hours 18-24 hours
Expected Yield 85-95% 70-85% 80-90%
Analytical Control TLC, HPLC HPLC HPLC

Characterization of Deschloro Dasatinib

Thorough characterization is essential to confirm the identity, structure, and purity of the

synthesized Deschloro Dasatinib. Standard analytical techniques are employed for this

purpose.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC):

e Purpose: To determine the purity of the final compound and reaction intermediates.

e Protocol:
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o Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um).

o Mobile Phase A: 0.1% Formic acid in Water.

o Mobile Phase B: 0.1% Formic acid in Acetonitrile.

o Gradient: A time-based gradient from 5% B to 95% B over 20 minutes.

o Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm and 320 nm.

o Injection Volume: 10 pL.

o Sample Preparation: Dissolve sample in a 1:1 mixture of Acetonitrile and Water.

2. Mass Spectrometry (MS):

e Purpose: To confirm the molecular weight of the compound.

e Technique: Electrospray lonization (ESI) in positive mode is typically used. The expected
[M+H]* ion should be observed.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Purpose: To elucidate the chemical structure of the molecule.

e Techniques:

o 'H NMR: Provides information on the number, environment, and connectivity of protons.

o 1BC NMR: Provides information on the carbon skeleton of the molecule.

Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or chloroform (CDCIs).

Summary of Expected Characterization Data
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Technique

Parameter

Expected Observation

HPLC

Purity

> 98% (after purification)

Retention Time

A single major peak at a
characteristic retention time

under specified conditions.

Mass Spec (ESI+)

Molecular Formula

C21H24N702S

Molecular Weight

438.53 g/mol

[M+H]* lon

Expected at m/z = 439.18

1H NMR

Chemical Shifts (ppm)

- Signals corresponding to
aromatic protons on the
thiazole and phenyl rings.- A
singlet for the methyl group on
the phenyl ring.- A singlet for
the methyl group on the
pyrimidine ring.- Signals for the
piperazine and hydroxyethyl
protons.- Amide (NH) and
amine (NH) protons, typically

as broad singlets.

13C NMR

Chemical Shifts (ppm)

- Resonances for all 21 distinct
carbon atoms.- Signals in the
aromatic region (110-160
ppm).- Carbonyl carbon signal
(~160-170 ppm).- Signals for
aliphatic carbons of the
piperazine, ethyl, and methyl

groups.

FTIR

Wavenumbers (cm™1)

- N-H stretching vibrations
(~3300-3400 cm~1).- C=0
stretching (amide) (~1650-
1680 cm~1).- C=N and C=C
stretching in aromatic rings
(~1500-1600 cm™1).
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Biological Context: Kinase Inhibition Pathway

Dasatinib functions as a potent inhibitor of the BCR-ABL kinase, the hallmark of Ph+ CML, and
SRC family kinases.[2] It binds to both the active and inactive conformations of the ABL kinase
domain, effectively blocking the downstream signaling pathways that lead to uncontrolled cell
proliferation and survival.[2] Deschloro Dasatinib, as a structurally similar analogue, is
presumed to have a similar mechanism of action, although its potency and kinase inhibition
profile may differ and would require experimental validation.

Dasatinib /
Deschloro Dasatinib
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Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

Conclusion
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This technical guide provides a framework for the synthesis and characterization of Deschloro
Dasatinib. By adapting established synthetic routes for Dasatinib, a plausible and efficient
pathway is outlined. The detailed characterization plan, utilizing standard analytical techniques
such as HPLC, MS, and NMR, ensures the unambiguous identification and purity assessment
of the compound. This information is vital for pharmaceutical scientists and researchers
involved in the development, quality control, and regulatory submission of Dasatinib-containing
drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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